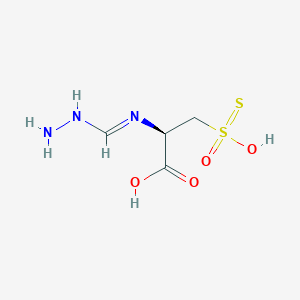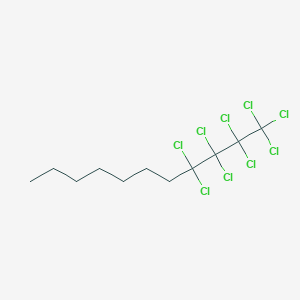
1,1,1,2,2,3,3,4,4-Nonachloroundecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,2,2,3,3,4,4-Nonachloroundecane is a chlorinated hydrocarbon with the molecular formula C11H15Cl9 It is a highly chlorinated compound, which makes it relatively stable and resistant to degradation
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3,4,4-Nonachloroundecane typically involves the chlorination of undecane. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under controlled conditions to ensure the selective chlorination of the desired positions on the undecane molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves continuous chlorination in a reactor, with careful monitoring of temperature and chlorine concentration to achieve high yields and purity. The product is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions
1,1,1,2,2,3,3,4,4-Nonachloroundecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of chlorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia, leading to the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Chlorinated carboxylic acids
Reduction: Less chlorinated hydrocarbons
Substitution: Compounds with functional groups replacing chlorine atoms
科学研究应用
1,1,1,2,2,3,3,4,4-Nonachloroundecane has several applications in scientific research:
Chemistry: Used as a model compound for studying the effects of chlorination on hydrocarbon stability and reactivity.
Biology: Investigated for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Explored for its potential use in developing new pharmaceuticals or as a reference compound in toxicological studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.
作用机制
The mechanism of action of 1,1,1,2,2,3,3,4,4-Nonachloroundecane involves its interaction with biological membranes and enzymes. Due to its high chlorination, it can disrupt membrane integrity and interfere with enzyme function. The compound may also induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
相似化合物的比较
Similar Compounds
- 1,1,1,2,2,3,3,4,4-Nonachlorodecane
- 1,1,1,2,2,3,3,4,4-Nonachlorododecane
Uniqueness
1,1,1,2,2,3,3,4,4-Nonachloroundecane is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
219697-11-7 |
|---|---|
分子式 |
C11H15Cl9 |
分子量 |
466.3 g/mol |
IUPAC 名称 |
1,1,1,2,2,3,3,4,4-nonachloroundecane |
InChI |
InChI=1S/C11H15Cl9/c1-2-3-4-5-6-7-8(12,13)9(14,15)10(16,17)11(18,19)20/h2-7H2,1H3 |
InChI 键 |
UHGDVTKWTLCBDN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(C(C(C(Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


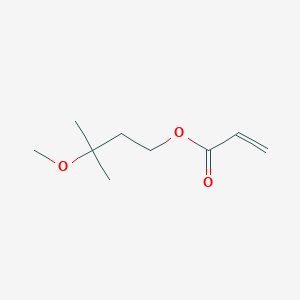
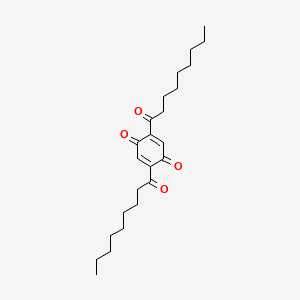
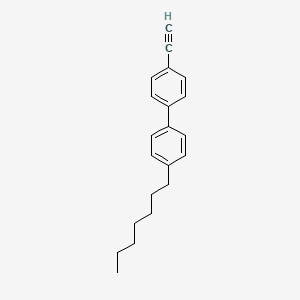
![Acetamide, N-[2-[(7-oxo-1,3,5-cycloheptatrien-1-yl)amino]ethyl]-](/img/structure/B14260489.png)
![1-[10-[4-(dimethylamino)quinolin-1-ium-1-yl]decyl]-N,N-dimethylquinolin-1-ium-4-amine](/img/structure/B14260502.png)
![4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one](/img/structure/B14260505.png)

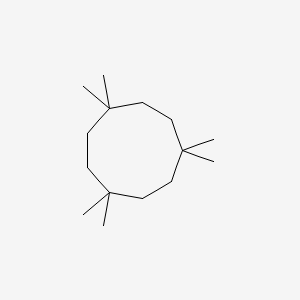
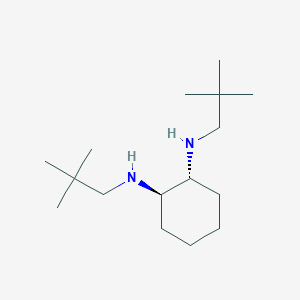

![[(Hex-2-en-2-yl)selanyl]benzene](/img/structure/B14260535.png)
![2-Bromo-5-[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14260536.png)

